molecular formula C18H23NO3 B2606268 Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate CAS No. 815610-22-1

Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B2606268
CAS No.: 815610-22-1
M. Wt: 301.386
InChI Key: GMMHPFHYJXLMCG-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate is a complex organic compound with a bicyclic structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a benzyl group, an oxo group, and an azabicyclo nonane ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of 6- and 6,8-substituted derivatives of the target compound. The reaction conditions often include the use of bases such as triethylamine or potassium carbonate to favor the formation of specific stereoisomers .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of the original compound.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for nitroxyl radicals, leading to the formation of carbonyl compounds . The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-benzyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both benzyl and oxo groups

Properties

IUPAC Name

ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMHPFHYJXLMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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